molecular formula C14H12ClNO4S B2655570 3-(Benzylsulfamoyl)-4-chlorobenzoic acid CAS No. 313346-44-0

3-(Benzylsulfamoyl)-4-chlorobenzoic acid

Cat. No. B2655570
CAS RN: 313346-44-0
M. Wt: 325.76
InChI Key: OYZODPKPLWSLQU-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and common names. It may also include its appearance (color, state of matter under normal conditions) and any distinctive smell or taste .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical properties (such as melting point, boiling point, density, solubility) and chemical properties (such as reactivity, flammability) of the compound .

Scientific Research Applications

Chemical Sensitization and Occupational Health

Research on related chemical compounds, such as 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid, has highlighted its potential as a respiratory sensitiser in occupational settings. Workers exposed to this compound in a chemical factory exhibited symptoms of occupational asthma, rhinitis, and contact urticaria, indicating the chemical's capacity to act as a sensitiser. This study underscores the importance of stringent exposure control measures to prevent diseases related to chemical sensitization in workplaces. Understanding the sensitization potential of 3-(Benzylsulfamoyl)-4-chlorobenzoic acid could be crucial for developing safety protocols in industries where this compound is used or synthesized (Suojalehto et al., 2017).

Therapeutic Research Applications

Although direct applications of this compound in therapeutic research were not found, studies on structurally related compounds offer insights into potential areas of interest. For instance, research on 3-amino-1-propanesulfonic acid (3APS) targeting amyloid-β in Alzheimer's disease demonstrates the potential of chemical compounds in modifying disease progression or symptoms. Such studies pave the way for exploring the therapeutic potentials of this compound, especially in diseases where its chemical structure may interact beneficially with biological targets (Aisen et al., 2006).

Environmental and Health Safety Studies

The detection and analysis of chemical metabolites in human and environmental samples are crucial for assessing the safety and impact of chemical compounds. For example, studies on the metabolites of pyrethroid insecticides in the general U.S. population highlight the importance of monitoring chemical exposure and its potential effects on health. Similar research approaches can be applied to this compound to understand its environmental persistence, human exposure levels, and potential health implications (Barr et al., 2010).

Mechanism of Action

The mechanism of action is typically used to describe how a drug interacts with its target in the body. For a chemical compound, it could refer to how it reacts or interacts with other compounds or systems .

Safety and Hazards

Information on safety and hazards is typically found in the material safety data sheet (MSDS) for the compound. This includes information on toxicity, flammability, precautions for handling and storage, and first aid measures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved .

properties

IUPAC Name

3-(benzylsulfamoyl)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZODPKPLWSLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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